molecular formula C19H19Cl3N2O3S B6173929 N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide CAS No. 2227548-95-8

N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide

カタログ番号 B6173929
CAS番号: 2227548-95-8
分子量: 461.8
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide” is a derivative of piperazine . Piperazine derivatives have been studied for their in vivo anti-allergic activities .


Synthesis Analysis

The synthesis of similar compounds involves designing and testing a series of novel piperazine derivatives . The target compounds were designed and synthesized, with part C of the leading compound replaced with sulfonamides .


Molecular Structure Analysis

The molecular structure of similar compounds involves a piperazine core with various substitutions . The substitutions can include a 4-chlorophenyl group, a phenylmethyl group, and a sulfonamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the replacement of part C of the leading compound with sulfonamides . This process involves designing and synthesizing a series of novel piperazine derivatives .

科学的研究の応用

Molecular Interaction and Receptor Binding

Research on similar compounds, such as various diarylpyrazole derivatives, has significantly contributed to understanding the molecular interaction and receptor binding mechanisms of cannabinoid receptors. These compounds have been used to study the conformational dynamics of receptor-ligand interactions, providing insights into the steric and electrostatic requirements for binding to cannabinoid receptors. For example, studies have shown how these compounds interact with the CB1 cannabinoid receptor, highlighting the importance of specific conformations and substituents in receptor binding and antagonist activity (Shim et al., 2002).

Therapeutic Applications and Drug Development

The exploration of structure-activity relationships (SAR) of pyrazole derivatives has paved the way for the development of new therapeutic agents. These studies have identified structural features critical for the antagonistic activity against the CB1 receptor, which can be instrumental in designing drugs to treat conditions like obesity, addiction, and certain psychiatric disorders. For instance, modifications to the pyrazole scaffold have resulted in compounds with potential utility in treating disorders related to the endocannabinoid system (Lan et al., 1999).

Pharmacological Probes and Diagnostic Tools

Certain analogs of diarylpyrazoles have been synthesized and evaluated for their ability to serve as pharmacological probes or diagnostic tools, particularly in understanding the role of cannabinoid receptors in various physiological and pathological processes. The development of radiolabeled analogs, for example, has facilitated the non-invasive imaging of cannabinoid receptors in vivo, contributing to our understanding of the receptor distribution and function in different physiological and disease states (Lan et al., 1996).

Understanding of Receptor Mechanisms

Research on compounds structurally related to N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide has also contributed to a deeper understanding of the cannabinoid receptor mechanisms, including agonist versus antagonist behavior, and the implications of these interactions in signaling pathways. This knowledge is crucial for the development of drugs with specific therapeutic effects while minimizing side effects (Hurst et al., 2006).

作用機序

The mechanism of action of similar compounds involves their interaction with H1 receptors . These compounds act as potent dopamine reuptake inhibitors .

将来の方向性

The future directions in the study of similar compounds involve the design and synthesis of more potent derivatives . These new compounds are anticipated to be more potent than the leading compound and are therefore systematically studied .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide involves the reaction of 4-chlorobenzylamine with 3,5-dichlorobenzenesulfonyl chloride to form N-[(4-chlorophenyl)methyl]-3,5-dichlorobenzenesulfonamide. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "3,5-dichlorobenzenesulfonyl chloride", "piperidine-4-carboxylic acid" ], "Reaction": [ "Step 1: React 4-chlorobenzylamine with 3,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form N-[(4-chlorophenyl)methyl]-3,5-dichlorobenzenesulfonamide.", "Step 2: React N-[(4-chlorophenyl)methyl]-3,5-dichlorobenzenesulfonamide with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide." ] }

CAS番号

2227548-95-8

製品名

N-[(4-chlorophenyl)methyl]-1-(3,5-dichlorobenzenesulfonyl)piperidine-4-carboxamide

分子式

C19H19Cl3N2O3S

分子量

461.8

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。